Cas no 57124-18-2 (4-Bromo-8-chloro-2-(trifluoromethyl)quinoline)

4-Bromo-8-chloro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with significant utility in pharmaceutical and agrochemical research. Its key structural features—a bromo substituent at the 4-position, a chloro group at the 8-position, and a trifluoromethyl group at the 2-position—enhance its reactivity and make it a valuable intermediate in the synthesis of biologically active compounds. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, while the halogen substitutions offer versatile sites for further functionalization. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors and antimicrobial agents. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
4-Bromo-8-chloro-2-(trifluoromethyl)quinoline structure
57124-18-2 structure
Product Name:4-Bromo-8-chloro-2-(trifluoromethyl)quinoline
CAS No:57124-18-2
MF:C10H4BrClF3N
MW:310.497671127319
CID:57077
PubChem ID:10267423
Update Time:2025-06-08

4-Bromo-8-chloro-2-(trifluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-8-chloro-2-(trifluoromethyl)quinoline
    • 2-trifluoromethyl-8-chloro-4-bromoquinoline
    • 4-Brom-8-chlor-2-trifluormethylchinolin
    • 4-bromo-8-chloro-2-trifluoromethylquinoline
    • ZEXFUTKZNOQJSQ-UHFFFAOYSA-N
    • SCHEMBL11836535
    • 57124-18-2
    • AKOS022175973
    • 4-bromo-8-chloro-2(trifluoromethyl)quinoline
    • SB72772
    • DTXSID40437654
    • Inchi: 1S/C10H4BrClF3N/c11-6-4-8(10(13,14)15)16-9-5(6)2-1-3-7(9)12/h1-4H
    • InChI Key: ZEXFUTKZNOQJSQ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(F)(F)F)N=C2C(=CC=CC2=1)Cl

Computed Properties

  • Exact Mass: 308.91700
  • Monoisotopic Mass: 308.91677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.740
  • Boiling Point: 303.359 °C at 760 mmHg
  • Flash Point: 303.359 °C at 760 mmHg
  • Refractive Index: 1.584
  • PSA: 12.89000
  • LogP: 4.66950

4-Bromo-8-chloro-2-(trifluoromethyl)quinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromo-8-chloro-2-(trifluoromethyl)quinoline Pricemore >>

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